MAB-CHMINACA metabolite M1
Description
Properties
Molecular Formula |
C21H30N4O3 |
|---|---|
Molecular Weight |
386.5 |
InChI |
InChI=1S/C21H30N4O3/c1-21(2,3)18(19(22)27)23-20(28)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(26)11-9-13/h4-7,13-14,18,26H,8-12H2,1-3H3,(H2,22,27)(H,23,28) |
InChI Key |
WTNUEUMGTOEHAA-UHFFFAOYSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CC2CCC(O)CC2)C3=C1C=CC=C3 |
Synonyms |
ADB-CHMINACA metabolite M1 |
Origin of Product |
United States |
Structural Elucidation and Characterization of Mab Chminaca Metabolite M1
Methodologies for Definitive Structure Elucidation of MAB-CHMINACA Metabolite M1
The definitive identification of this compound, chemically known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide, relies on a combination of advanced analytical techniques. nih.gov The primary route of metabolism for MAB-CHMINACA involves hydroxylation, with the position of this modification being a key aspect of characterization.
Advanced Mass Spectrometry Techniques in this compound Characterization
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone for the detection and preliminary identification of MAB-CHMINACA metabolites. nih.govnih.gov High-resolution mass spectrometry (HRMS), particularly utilizing technologies like quadrupole time-of-flight (QTOF) and Orbitrap mass analyzers, is instrumental in providing accurate mass measurements of the metabolite and its fragments. nih.govsemanticscholar.org This high degree of mass accuracy allows for the determination of the elemental composition of the metabolite, which is a critical first step in its identification.
In a typical workflow, the metabolite is first separated from other components in a biological matrix using liquid chromatography. The separated metabolite then enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision. For this compound, this corresponds to the addition of an oxygen atom to the parent MAB-CHMINACA molecule.
Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the molecular ion of the metabolite is isolated and fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern provides valuable clues about the structure of the molecule, including the location of the hydroxyl group. The analysis of these fragmentation patterns is a key component of the structural elucidation process.
Nuclear Magnetic Resonance Spectroscopy for this compound Structure Confirmation
While mass spectrometry provides strong evidence for the structure of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive confirmation of molecular structures, including the precise location of functional groups and the stereochemistry of the molecule. Although a dedicated NMR study specifically for this compound is not extensively reported in public literature, the application of NMR to the parent compound and its regioisomers has been demonstrated. nih.govresearchgate.net
For the structural confirmation of this compound, one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be performed on an isolated and purified sample of the metabolite. These experiments would allow for the unambiguous assignment of all proton and carbon signals in the molecule. The chemical shifts and coupling constants of the protons on the cyclohexyl ring would be particularly informative for pinpointing the exact position of the hydroxyl group. For instance, the proton attached to the carbon bearing the hydroxyl group would exhibit a characteristic chemical shift and coupling pattern, allowing for its differentiation from other protons on the ring.
Other Spectroscopic and Spectrometric Methods in this compound Identity Verification
In addition to mass spectrometry and NMR, other spectroscopic techniques can contribute to the characterization of this compound, particularly when authentic reference standards are available.
Infrared (IR) Spectroscopy: This technique can confirm the presence of specific functional groups, such as the hydroxyl (O-H) group, which would show a characteristic broad absorption band.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic structure of the molecule and can be used as a complementary identification tool.
The combination of these spectroscopic and spectrometric methods provides a comprehensive and robust approach to the definitive identification and structural elucidation of this compound.
Isomeric Differentiation and Regioisomeric Analysis of this compound
A significant challenge in the analysis of MAB-CHMINACA metabolites is the potential for the formation of various isomers. Isomers are molecules that have the same molecular formula but different structural arrangements. For this compound, this primarily involves positional isomers of the hydroxyl group on the cyclohexyl ring and potential regioisomers of the indazole core.
The hydroxylation of the cyclohexyl ring can occur at different positions (e.g., 2-hydroxy, 3-hydroxy, 4-hydroxy), leading to the formation of multiple positional isomers with the same mass. Differentiating these isomers is crucial for a complete metabolic profile. While chromatographic separation can sometimes resolve these isomers, their similar polarities often make this challenging.
A key strategy for the correct assignment of isomers is the use of certified reference standards . nih.govnih.gov By comparing the retention time and mass spectral data of the metabolite in a sample to that of a known, authenticated standard, a confident identification can be made.
Furthermore, the synthesis of MAB-CHMINACA can potentially lead to the formation of a 2-alkyl-2H-indazole regioisomer in addition to the expected 1-alkyl-1H-indazole structure. nih.gov Consequently, metabolites of this regioisomer could also be present. Gas chromatography-mass spectrometry (GC-MS) and NMR have been shown to be effective in distinguishing between these indazole regioisomers. nih.govresearchgate.net
Advanced techniques such as high-resolution ion mobility-mass spectrometry (HRIM-MS/MS) are also emerging as powerful tools for separating and characterizing isomeric synthetic cannabinoid metabolites that are difficult to distinguish by conventional mass spectrometry alone. researchgate.net
Computational Chemistry Approaches in Predicting this compound Structures
Computational chemistry and in silico metabolism prediction tools are increasingly being used to anticipate the likely metabolites of new psychoactive substances. researchgate.net These methods can provide valuable guidance for analytical chemists by predicting the most probable sites of metabolism on a parent molecule.
For MAB-CHMINACA, computational models can predict the likelihood of hydroxylation at different positions on the cyclohexyl ring and other parts of the molecule. These predictions are based on the reactivity of different C-H bonds and the known metabolic pathways of similar compounds. The predicted metabolite structures can then be used to create theoretical fragmentation patterns, which can be compared with experimental MS/MS data to aid in the identification of unknown metabolites.
While these computational approaches are powerful predictive tools, the definitive identification of a metabolite still requires experimental confirmation using the analytical techniques described in the preceding sections.
Data Tables
Table 1: Key Characteristics of this compound
| Characteristic | Value |
| Chemical Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide |
| Molecular Formula | C₂₁H₃₀N₄O₃ |
| Primary Metabolic Pathway | Hydroxylation |
Table 2: Analytical Techniques for the Characterization of this compound
| Technique | Application |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Primary identification, accurate mass measurement, and fragmentation analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structure confirmation and isomeric differentiation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Differentiation of regioisomers |
| High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS/MS) | Separation and characterization of isomers |
Synthesis and Derivatization of Mab Chminaca Metabolite M1 Reference Standards
Chemical Synthesis Pathways for MAB-CHMINACA Metabolite M1
The chemical synthesis of this compound typically follows established methodologies for the creation of synthetic cannabinoids, which generally involve a multi-step process combining key structural fragments. diva-portal.org A common and effective strategy involves an initial alkylation step to attach the tail group to the indazole core, followed by an amide coupling reaction to add the head group. diva-portal.org
The synthesis of this compound requires the selection of appropriate precursor compounds that represent the three main structural components of the molecule: the indazole core, the cyclohexylmethyl tail, and the tert-leucinamide head group. General synthetic routes for indazole-based synthetic cannabinoids provide a framework for this process. caymanchem.com
The synthesis can be envisioned through a pathway involving two primary reactions:
Alkylation: The indazole core, typically an ester of 1H-indazole-3-carboxylic acid, is reacted with a reactive derivative of the tail group. For M1, this would be a compound like 4-(bromomethyl)cyclohexan-1-ol, to form the intermediate 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid.
Amide Coupling: The resulting carboxylic acid intermediate is then coupled with L-tert-leucinamide. This reaction is typically facilitated by standard peptide coupling reagents to form the final amide bond, yielding this compound. diva-portal.org
The selection of precursors is critical for a successful synthesis.
Table 1: Precursor Compounds for this compound Synthesis
| Molecular Component | Precursor Compound Example |
|---|---|
| Core | 1H-Indazole-3-carboxylic acid (or methyl ester derivative) |
| Tail | 4-(bromomethyl)cyclohexan-1-ol |
| Head Group | L-tert-leucinamide |
This table is generated based on common synthetic strategies for analogous compounds.
Reaction conditions for these steps would involve appropriate solvents and catalysts, with careful control of temperature and reaction time to maximize yield and minimize side products.
Following synthesis, the crude product contains the target metabolite along with unreacted precursors, reagents, and potential byproducts. Therefore, robust purification and isolation strategies are necessary to obtain a high-purity analytical standard.
High-performance liquid chromatography (HPLC) is a primary technique for the purification of synthetic cannabinoid metabolites. diva-portal.org This method separates compounds based on their physicochemical properties, allowing for the isolation of the M1 metabolite with high purity (e.g., ≥98%). labcompare.combioscience.co.uk The purity and identity of the isolated compound are subsequently confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diva-portal.org For extraction from biological matrices, methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which includes dispersive solid-phase extraction, have been utilized. nih.gov
Enzymatic Synthesis and Biotransformation Approaches for this compound Production
An alternative to chemical synthesis is the use of biological systems to produce the metabolite from its parent compound. This approach mimics the natural metabolic processes that occur in the human body. The primary method for studying the metabolism of MAB-CHMINACA (also known as ADB-CHMINACA) involves in vitro incubation with human liver preparations. nih.gov
Specifically, cryopreserved human hepatocytes are incubated with the parent compound, MAB-CHMINACA. nih.gov Over a period of several hours, cytochrome P450 enzymes and other metabolic enzymes within the hepatocytes convert the parent drug into various metabolites. nih.gov One of the major biotransformations observed is the hydroxylation of the cyclohexyl ring on the cyclohexylmethyl tail, which produces this compound. nih.govnih.gov Following incubation, the mixture is analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify the metabolites formed. nih.gov This biotransformation approach is essential for identifying the most relevant metabolites to target in toxicological screenings. nih.gov
Table 2: Biotransformation of MAB-CHMINACA to Metabolite M1
| Parameter | Description |
|---|---|
| Biological System | Cryopreserved human hepatocytes nih.gov |
| Parent Compound | MAB-CHMINACA (ADB-CHMINACA) nih.gov |
| Incubation Time | 3 hours nih.gov |
| Primary Biotransformation | Monohydroxylation of the cyclohexylmethyl tail nih.gov |
| Resulting Metabolite | this compound nih.gov |
Derivatization Strategies for this compound in Analytical Standard Preparation
For analytical purposes, particularly gas chromatography-mass spectrometry (GC-MS), chemical derivatization may be employed to improve the volatility and thermal stability of an analyte. This compound contains a hydroxyl (-OH) group on the cyclohexyl ring and secondary amide linkages, which can be targets for derivatization.
A common strategy for compounds containing hydroxyl groups is silylation. This involves reacting the metabolite with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process increases the compound's volatility, making it more amenable to GC-MS analysis. While direct analysis of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization remains a viable strategy for methods requiring more volatile analytes. nih.gov
Metabolism of Mab Chminaca Yielding Metabolite M1
In Vitro Metabolic Pathways of MAB-CHMINACA to Metabolite M1
The formation of the M1 metabolite is a Phase I metabolic reaction, specifically a hydroxylation event. This process is primarily mediated by a superfamily of enzymes known as cytochrome P450.
While direct enzymatic studies specifically profiling the cytochrome P450 (CYP) enzymes responsible for MAB-CHMINACA's conversion to its M1 metabolite are not extensively detailed in the available literature, strong evidence can be inferred from studies on structurally analogous synthetic cannabinoids. For the closely related compound AB-CHMINACA, in vitro investigations with human liver microsomes and a panel of recombinant human CYP enzymes have demonstrated that CYP3A4 is the most active enzyme in the formation of its hydroxylated metabolites. nih.gov Given the structural similarity between MAB-CHMINACA and AB-CHMINACA, it is highly probable that CYP3A4 also plays a pivotal role in the hydroxylation of the cyclohexylmethyl moiety of MAB-CHMINACA to form the M1 metabolite. Further research with recombinant CYP enzymes is necessary to definitively confirm the specific isoforms involved and their relative contributions.
Currently, there is a lack of specific research findings detailing the involvement of other Phase I enzymes, such as carboxylesterases or flavin-containing monooxygenases, in the direct formation of the M1 metabolite from MAB-CHMINACA. The primary pathway for the generation of this specific hydroxylated metabolite appears to be mediated by CYP enzymes.
Detailed in vitro comparative metabolism studies of MAB-CHMINACA in liver microsomes or hepatocytes from common preclinical models (e.g., rats, mice, dogs, monkeys) versus human tissues are not yet available in the scientific literature. Such studies are crucial for understanding potential species-specific differences in the rate and pathway of M1 formation, which can have significant implications for the interpretation of preclinical toxicology data. General studies on drug metabolism have shown that while there can be similarities in metabolic pathways across species, significant quantitative and qualitative differences often exist. doi.org
Phase II Conjugation of MAB-CHMINACA Metabolite M1
Following its formation in Phase I, the M1 metabolite, with its newly introduced hydroxyl group, can undergo Phase II conjugation reactions. These reactions typically increase the water solubility of the metabolite, facilitating its excretion from the body.
The conjugation with glucuronic acid is a common Phase II metabolic pathway for hydroxylated drug metabolites. However, in the case of this compound, evidence regarding its glucuronidation is not straightforward. An in vivo study analyzing an authentic human urine specimen containing M1 found that after treatment with β-glucuronidase, an enzyme that cleaves glucuronide conjugates, there was no observed increase in the concentration of the M1 metabolite. nih.gov This finding suggests that M1 may not be extensively conjugated with glucuronic acid in humans, or that the glucuronide conjugate is a minor metabolite in urine. It is important to note that this is an observation from a single case and further in vitro studies with human liver microsomes and specific UDP-glucuronosyltransferase (UGT) enzymes are needed to conclusively characterize the glucuronidation potential of this compound.
There is currently no specific scientific literature available that investigates the sulphation or other conjugative pathways (e.g., glycosylation, acetylation) of the this compound. While sulphation is a possible metabolic route for hydroxylated compounds, its role in the metabolism of M1 remains to be elucidated through dedicated in vitro experiments.
Identification of this compound in Preclinical Biological Matrices
The identification of this compound in preclinical settings has been primarily achieved through in vitro studies utilizing human liver microsomes and cryopreserved human hepatocytes. These systems serve as standard models to simulate the metabolic processes that occur in the liver.
In Vitro Metabolism in Human Hepatocytes
In a notable study, cryopreserved human hepatocytes were incubated with MAB-CHMINACA to identify its major metabolites. nih.gov This in vitro model provides a comprehensive environment with a full complement of phase I and phase II metabolic enzymes. The analysis of the incubation extracts was performed using advanced analytical techniques, including liquid chromatography-high resolution tandem mass spectrometry (LC-HRMS/MS).
The study successfully detected ten major metabolites of MAB-CHMINACA. The primary biotransformations were observed to occur on the cyclohexylmethyl tail of the compound, with minor reactions also noted on the tert-butyl chain. nih.gov Among the identified metabolites, those resulting from hydroxylation of the cyclohexyl ring were prominent. To confirm the identity of the metabolites, commercially available reference standards were analyzed under the same conditions. This comparative analysis is essential for the correct assignment of isomeric structures.
Analytical Methodology
The table below summarizes the key aspects of the analytical methodology used in the identification of MAB-CHMINACA metabolites in human hepatocytes.
| Parameter | Details |
| Biological Matrix | Cryopreserved Human Hepatocytes |
| Incubation Time | 3 hours |
| Analytical Technique | Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) |
| Separation Column | Biphenyl column |
| Key Finding | Detection of ten major metabolites, with biotransformations mainly on the cyclohexylmethyl tail. |
Research Findings on this compound
The research findings specifically pinpointed a monohydroxylated metabolite, consistent with the structure of M1, as a significant product of MAB-CHMINACA's metabolism. The hydroxylation occurring at the 4-position of the cyclohexyl ring is a common metabolic pathway for synthetic cannabinoids containing this moiety.
The table below presents a summary of the key research findings related to the identification of this compound in preclinical biological matrices.
| Finding | Description |
| Metabolite Identity | This compound is the 4-monohydroxycyclohexylmethyl metabolite. |
| Metabolic Reaction | The primary metabolic transformation leading to the formation of M1 is hydroxylation. |
| Preclinical Model | Human hepatocytes have been demonstrated to be an effective in vitro model for studying the metabolism of MAB-CHMINACA and identifying its metabolites, including M1. |
| Confirmation | The identity of metabolite M1 has been confirmed through comparison with commercially available reference standards. |
Analytical Methodologies for Detection and Quantification of Mab Chminaca Metabolite M1
Sample Preparation Techniques for MAB-CHMINACA Metabolite M1 Analysis
Effective sample preparation is critical for removing interferences from biological matrices like urine and blood, thereby enhancing the sensitivity and reliability of subsequent analyses. nih.gov The most common methods employed for this compound include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and the QuEChERS method. nih.gov
Solid-phase extraction is a widely used technique for the analysis of synthetic cannabinoid metabolites in urine. nih.govresearchgate.netdiva-portal.orgresearchgate.net This method involves passing the liquid sample through a solid sorbent material, which retains the analytes of interest. Interferences are washed away, and the purified analytes are then eluted with a suitable solvent.
For the analysis of a broad range of synthetic cannabinoid metabolites, including those of MAB-CHMINACA, SPE protocols often utilize reversed-phase silica-based sorbents. nih.gov One validated method for 61 different synthetic cannabinoid metabolites employed a phenyl-based sorbent. nih.gov Prior to extraction, urine samples are often treated with β-glucuronidase to hydrolyze any conjugated metabolites, ensuring the detection of the total metabolite concentration. researchgate.netdiva-portal.org
Table 1: Example of a Solid-Phase Extraction Protocol for Synthetic Cannabinoid Metabolites
| Step | Description |
| Sample Pre-treatment | Urine samples are treated with β-glucuronidase to cleave glucuronide conjugates. researchgate.netdiva-portal.org |
| Extraction | The pre-treated sample is loaded onto an SPE cartridge (e.g., reversed-phase phenyl sorbent). nih.gov |
| Washing | The cartridge is washed with a solvent to remove interfering substances. |
| Elution | The target metabolites, including MAB-CHMINACA M1, are eluted from the cartridge with an appropriate organic solvent. |
| Evaporation & Reconstitution | The eluate is evaporated to dryness and reconstituted in a solvent compatible with the chromatographic system. |
Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov LLE has been successfully applied to the extraction of synthetic cannabinoid metabolites from urine and wastewater. nih.govnih.gov The efficiency of the extraction depends on factors such as the choice of organic solvent, the pH of the aqueous phase, and the mixing technique. While specific LLE protocols for this compound are not extensively detailed in the provided literature, the general principles for other synthetic cannabinoids are applicable.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. This technique has been effectively used for the extraction of MAB-CHMINACA metabolites from authentic human urine specimens. nih.gov
In a reported case, the QuEChERS method was employed to identify and quantify this compound. nih.gov The procedure involved an initial extraction with an organic solvent, followed by a cleanup step using a d-SPE sorbent to remove matrix interferences. nih.gov This approach proved successful in quantifying MAB-CHMINACA M1 at a concentration of 2.17 ± 0.15 ng/mL in a urine sample. nih.gov
Table 2: QuEChERS Method Findings for this compound
| Parameter | Finding | Source |
| Matrix | Human Urine | nih.gov |
| Method | QuEChERS with dispersive solid-phase extraction | nih.gov |
| Detected Metabolite | This compound | nih.gov |
| Quantified Concentration | 2.17 ± 0.15 ng/mL | nih.gov |
Chromatographic Separation Techniques for this compound
Following sample preparation, chromatographic techniques are used to separate the this compound from other compounds in the extract before detection. Liquid chromatography is the predominant technique, though gas chromatography can also be applicable under certain conditions. nih.govd-nb.info
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), is the gold standard for the analysis of synthetic cannabinoid metabolites. nih.govnih.govnih.gov This is due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.
Several studies have successfully used LC-MS/MS to identify and quantify MAB-CHMINACA metabolites in biological samples. nih.govnii.ac.jp For instance, the analysis of a urine specimen after QuEChERS extraction was performed using LC-MS/MS, allowing for the definitive identification and quantification of MAB-CHMINACA M1. nih.gov Ultra-high-performance liquid chromatography (UHPLC) is often preferred as it provides better resolution and faster analysis times. researchgate.netdiva-portal.org Chromatographic separation is typically achieved using a C18 column with a gradient elution of mobile phases like water and acetonitrile, often containing additives such as formic acid to improve peak shape and ionization efficiency. researchgate.netdiva-portal.org
Table 3: Typical LC-MS/MS Parameters for Synthetic Cannabinoid Metabolite Analysis
| Parameter | Description |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) researchgate.netdiva-portal.org |
| Column | C18 reversed-phase column researchgate.netdiva-portal.org |
| Mobile Phase | Gradient elution with water and acetonitrile, often with 0.1% formic acid researchgate.netdiva-portal.org |
| Detection | Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful analytical tool used for the detection of synthetic cannabinoids. nih.gov However, its application to metabolites like MAB-CHMINACA M1 can be challenging. Many synthetic cannabinoids and their metabolites are thermally labile, meaning they can degrade at the high temperatures required for GC analysis. researchgate.net This can lead to inaccurate quantification or a complete failure to detect the target compound. To overcome this, derivatization may be required to increase the thermal stability and volatility of the analytes. Due to these limitations, LC-MS/MS is generally the more robust and preferred method for the analysis of MAB-CHMINACA metabolites.
Spectrometric Detection and Quantification of this compound
Mass spectrometry, particularly when coupled with liquid chromatography, stands as the cornerstone for the analysis of this compound in biological matrices. nih.govresearchgate.net These methods offer the high sensitivity and specificity required to distinguish the metabolite from endogenous compounds and other related substances.
Tandem Mass Spectrometry (MS/MS) for this compound Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the reliable quantification of this compound. nii.ac.jp This methodology combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, making it suitable for analyzing complex biological samples like blood and urine. nii.ac.jpnih.gov
In a typical LC-MS/MS workflow, the MAB-CHMINACA metabolites are first extracted from the biological matrix using techniques like the QuEChERS method, which involves dispersive solid-phase extraction. nih.gov The extract is then analyzed by the LC-MS/MS system. The instrument operates in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored, ensuring high selectivity and minimizing matrix interference. lcms.cz
Research has successfully applied this technique to quantify this compound in authentic human urine specimens. In one case study, the concentration of the 4-monohydroxycyclohexylmethyl metabolite (M1) was determined to be 2.17 ± 0.15 ng/mL. nih.gov Another study validated a comprehensive LC-MS/MS method for 24 synthetic cannabinoid metabolites, including MAB-CHMINACA M1, demonstrating its applicability for routine analysis in forensic toxicology. nii.ac.jp
Table 1: Quantitative Findings for this compound using LC-MS/MS
| Biological Matrix | Reported Concentration | Source |
|---|---|---|
| Human Urine | 2.17 ± 0.15 ng/mL | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for this compound Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation and unequivocal identification of metabolites like this compound. nih.govresearchgate.net Instruments such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, enabling the determination of the elemental composition of the metabolite and its fragments. nih.govmzcloud.org
Studies utilizing cryopreserved human hepatocytes to investigate the metabolism of the parent compound have employed LC-HRMS to identify the resulting biotransformation products. d-nb.infonih.gov In these in vitro models, MAB-CHMINACA is incubated with hepatocytes, and the resulting mixture is analyzed. The high mass accuracy of HRMS allows for the confident identification of metabolites by comparing the measured mass-to-charge ratio (m/z) with the theoretical value. d-nb.info For instance, the M1 metabolite, also referred to as ADB-CHMINACA 4″-hydroxycyclohexyl, has been identified in such studies. d-nb.infosemanticscholar.org
Publicly available mass spectral libraries, such as mzCloud, contain detailed HRMS data for this compound, including MS¹ and MS² (tandem) spectra acquired on instruments like the Q Exactive Plus Orbitrap. mzcloud.org This reference data is invaluable for confirming the identity of the metabolite in unknown samples.
Other Detection Modalities for this compound
While LC-MS/MS and LC-HRMS are the gold-standard techniques for the analysis of this compound, other analytical methods are less common and not as well-documented for this specific compound. d-nb.info The complexity of biological matrices and the low concentrations at which metabolites are often present necessitate the high sensitivity and specificity that mass spectrometry-based methods provide. nih.gov General screening methods like immunoassays may exist for classes of synthetic cannabinoids, but their specificity for individual metabolites like M1 is often limited, leading to potential cross-reactivity and false-positive results. d-nb.info Therefore, spectrometric methods remain the preferred and most reliable approach in forensic and clinical settings.
Validation Parameters for this compound Analytical Methods
The validation of analytical methods is a critical requirement in forensic toxicology to ensure the reliability and accuracy of results. nih.govresearchgate.net For this compound, methods are typically validated according to internationally accepted guidelines, assessing a range of parameters. nih.govnii.ac.jp
Assessment of Linearity, Accuracy, and Precision in this compound Assays
Linearity: This parameter establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. For the quantification of synthetic cannabinoid metabolites, including M1, calibration curves are constructed using matrix-matched standards. Studies have reported excellent linearity, with correlation coefficients (r²) typically greater than 0.99. nii.ac.jp For a panel of 24 synthetic cannabinoid metabolites in urine, the correlation coefficients were in the range of 0.992–0.998. nii.ac.jp
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. These are typically assessed using quality control samples at low, medium, and high concentrations within the linear range. For a validated method for MAB-CHMINACA M1 in urine, accuracies were reported to be between 75.4% and 126%, with precision values (expressed as the coefficient of variation) not exceeding 27.2%. nii.ac.jp
Table 2: Summary of Validation Parameters for an LC-MS/MS Method Including this compound in Urine
| Parameter | Reported Value/Range | Source |
|---|---|---|
| Linearity (Correlation Coefficient) | 0.992 – 0.998 | nii.ac.jp |
| Accuracy | 75.4 – 126% | nii.ac.jp |
| Precision (%CV) | ≤ 27.2% | nii.ac.jp |
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental parameters that define the sensitivity of an analytical method.
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often calculated as the concentration that produces a signal-to-noise (S/N) ratio of 3. nii.ac.jp
Limit of Quantitation (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a predefined level of accuracy and precision. It is the lowest point on the calibration curve. unipd.it
For multi-analyte methods that include this compound, the LOQs are established to be sufficiently low for detection in typical forensic cases. nii.ac.jp In a comprehensive study, MAB-CHMINACA M1 was part of a group of metabolites with a quantification range of 0.1–2.0 ng/mL in blood and urine, indicating a low LOQ suitable for toxicological screening. nii.ac.jp
Evaluation of Matrix Effects and Interferences in this compound Analysis
The accurate quantification of this compound in biological samples is a critical aspect of forensic and clinical toxicology. However, the complexity of biological matrices such as blood, urine, and hair presents significant analytical challenges. Matrix effects and interferences are principal obstacles that can compromise the reliability of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). [cite: 2, 10] Therefore, a thorough evaluation of these phenomena is essential during method development and validation to ensure data accuracy and precision. [cite: 10]
Matrix Effects
Matrix effect is defined as the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix. [cite: 7, 10] When analyzing this compound, endogenous substances like salts, lipids, and proteins from the biological sample can co-extract with the analyte. [cite: 10] During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). [cite: 4, 10] Ion suppression is the more common issue and can result in underestimation of the analyte's concentration, potentially leading to false-negative results. [cite: 4]
The extent of matrix effects is highly dependent on the biological matrix itself, the sample preparation technique, and the chromatographic conditions. [cite: 2, 7] For instance, matrices like blood and urine are known for producing significant matrix effects. [cite: 3] Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to remove a substantial portion of these interfering compounds before analysis. [cite: 2]
Quantitative evaluation of matrix effects is a mandatory part of method validation for bioanalytical assays. It is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample (analyte added to the extracted blank matrix) with the peak area of the analyte in a pure solution at the same concentration.
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. Research has shown that matrix effects for synthetic cannabinoid metabolites can vary significantly. For example, a validation study for 24 synthetic cannabinoid metabolites, including M1, demonstrated matrix effects ranging from 81.8% to 117% in blood and 75.5% to 116% in urine, indicating both suppression and enhancement depending on the specific metabolite and matrix. [cite: 3] Another study focusing on 43 synthetic cannabinoids in serum found absolute matrix effect values between 33% and 115%, with most analytes showing ion suppression. [cite: 4]
Interferences
Analytical interference occurs when a substance, other than the target analyte, contributes to the analytical signal, leading to an inaccurate measurement. [cite: 10] In the context of LC-MS/MS analysis of this compound, interferences can arise from several sources:
Isobaric Compounds: These are compounds that have the same nominal mass as the analyte but a different chemical structure. If not separated chromatographically, they can enter the mass spectrometer simultaneously with the analyte and produce a signal at the same mass-to-charge ratio (m/z), leading to a false positive or an overestimation of the concentration. [cite: 10]
Metabolites and Other Drugs: Other metabolites of MAB-CHMINACA or other synthetic cannabinoids, as well as their metabolites or other co-administered drugs, could potentially interfere. [cite: 7]
Endogenous Compounds: As with matrix effects, endogenous components of the biological sample can sometimes cause direct interference.
The high selectivity of tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM), helps to minimize many interferences. By monitoring a specific precursor ion to product ion transition, the method can distinguish the target analyte from many other compounds. [cite: 13] However, chromatographic separation remains a critical tool to separate the analyte from potential interferents, especially those that are isobaric. [cite: 10]
The table below summarizes findings from validation studies on synthetic cannabinoid metabolites, which include data relevant to the analysis of MAB-CHMINACA M1.
| Parameter | Matrix | Range of Values (%) | Primary Observation |
| Matrix Effect | Blood | 81.8 - 117 | Both ion suppression and enhancement observed. [cite: 3] |
| Matrix Effect | Urine | 75.5 - 116 | Both ion suppression and enhancement observed. [cite: 3] |
| Matrix Effect | Serum | 33 - 115 | Predominantly ion suppression. [cite: 4] |
| Recovery | Blood | 71.7 - 104 | Indicates efficiency of extraction process. [cite: 3] |
| Recovery | Urine | 75.8 - 104 | Indicates efficiency of extraction process. [cite: 3] |
To mitigate the impact of both matrix effects and interferences, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the preferred approach. An ideal SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and reliable quantification. [cite: 12] Thorough validation, including specificity tests and evaluation of different lots of blank matrix, is essential to identify and manage potential issues, ensuring the analytical method is robust and reliable for its intended purpose. [cite: 4, 10]
Pharmacological and Biochemical Investigations of Mab Chminaca Metabolite M1 in Vitro and Preclinical Focus
Receptor Binding Affinity Studies of MAB-CHMINACA Metabolite M1
The initial step in characterizing the pharmacological profile of any compound is to determine its binding affinity for various receptors. This section explores the available research on the binding profile of this compound, with a primary focus on cannabinoid receptors and a brief overview of potential non-cannabinoid receptor interactions.
Cannabinoid Receptor (CB1 and CB2) Binding of this compound
Table 1: Cannabinoid Receptor (CB1 and CB2) Binding Affinity of this compound
| Compound | Receptor | Binding Affinity (Ki/IC50) | Source |
| This compound | CB1 | Data not available | |
| This compound | CB2 | Data not available |
Non-Cannabinoid Receptor Interactions of this compound
Beyond the primary cannabinoid receptors, some synthetic cannabinoids and their metabolites have been investigated for potential interactions with other receptor systems, which could contribute to their complex pharmacological and toxicological profiles. However, specific in vitro studies detailing the binding affinity of this compound at non-cannabinoid receptors are currently lacking in the published literature.
Functional Activity of this compound in Cell-Based Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activator), antagonist (blocker), or has no effect on receptor signaling. This section reviews the available information on the functional activity of this compound.
Agonist and Antagonist Profiling of this compound
While it is known that many synthetic cannabinoid metabolites can retain agonist activity at cannabinoid receptors, specific data from cell-based assays (such as EC50 or Emax values) to quantify the agonist or antagonist properties of this compound are not available in the current body of scientific research. nih.gov
Table 2: Agonist and Antagonist Profile of this compound
| Assay Type | Receptor | Functional Response (EC50/IC50) | Efficacy (Emax) | Source |
| Agonist Assay | CB1 | Data not available | Data not available | |
| Agonist Assay | CB2 | Data not available | Data not available | |
| Antagonist Assay | CB1 | Data not available | Data not available | |
| Antagonist Assay | CB2 | Data not available | Data not available |
G-protein Coupled Receptor Activation by this compound
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs). Agonist binding to these receptors typically initiates intracellular signaling cascades through the activation of G-proteins. Studies on the parent compound MAB-CHMINACA and other synthetic cannabinoids have explored their ability to activate these pathways. However, specific experimental data from G-protein activation assays (e.g., GTPγS binding assays) for this compound are not documented in the available scientific literature.
Downstream Signaling Pathway Modulation by this compound
Activation of cannabinoid receptors can lead to the modulation of various downstream signaling pathways, a common one being the inhibition of adenylyl cyclase, which results in decreased intracellular cyclic AMP (cAMP) levels. While this is a characteristic effect of many cannabinoid agonists, specific studies measuring the effect of this compound on cAMP levels or other downstream signaling pathways have not been reported.
Enzyme Inhibition and Activation Studies Involving this compound
There is currently a lack of published in vitro studies specifically investigating the inhibitory or activating effects of this compound on cytochrome P450 (CYP) enzymes or other significant drug-metabolizing enzymes.
However, insights can be drawn from metabolism studies of the parent compound and structurally similar synthetic cannabinoids. The formation of this compound occurs through hydroxylation, a metabolic process primarily mediated by CYP enzymes. For the structurally analogous synthetic cannabinoid AB-CHMINACA, in vitro studies using human liver microsomes and recombinant CYP enzymes have demonstrated that CYP3A4 is the primary enzyme responsible for its hydroxylation. nih.gov It is therefore highly probable that CYP3A4 is also involved in the formation of this compound.
Given that this compound is a substrate for CYP3A4, there is a theoretical potential for it to act as a competitive inhibitor of this enzyme. The extent of any such inhibition would depend on its binding affinity for the enzyme's active site. Without direct experimental data, the inhibitory potential of this compound on CYP3A4 and other CYP isoforms remains speculative.
Table 1: Inferred Enzymatic Interactions of this compound
| Enzyme Family | Specific Enzyme | Postulated Interaction | Basis for Postulation |
|---|---|---|---|
| Cytochrome P450 | CYP3A4 | Potential Substrate/Competitive Inhibitor | Inferred from metabolism studies of the parent compound and structurally similar synthetic cannabinoids. nih.gov |
It is crucial to emphasize that this table is based on inference and not direct experimental evidence for this compound. Further research is necessary to definitively characterize its interactions with drug-metabolizing enzymes.
Pharmacokinetic Characterization of this compound in Preclinical Models
Comprehensive preclinical pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound have not been published. The information presented in the following subsections is based on general principles observed for synthetic cannabinoids and their metabolites.
Absorption and Distribution of this compound in Animal Models
Direct studies on the absorption and distribution of this compound following administration in animal models are not available. Typically, the pharmacokinetic properties of metabolites are studied in the context of the administration of the parent drug.
Following the administration of the parent compound, MAB-CHMINACA, it is expected to be rapidly absorbed and distributed throughout the body due to its high lipophilicity. nih.gov Metabolism, leading to the formation of this compound, would then occur, primarily in the liver.
The introduction of a hydroxyl group in this compound increases its polarity compared to the parent compound. This would likely alter its distribution profile, potentially leading to lower volumes of distribution and reduced penetration of the blood-brain barrier. However, without experimental data from preclinical models, the tissue distribution of this compound remains uncharacterized.
Table 2: Postulated Distribution Characteristics of this compound in Preclinical Models
| Parameter | Postulated Characteristic | Rationale |
|---|---|---|
| Volume of Distribution (Vd) | Lower than parent compound | Increased polarity due to hydroxylation. |
| Blood-Brain Barrier Penetration | Reduced compared to parent compound | Increased polarity. |
This table presents hypothetical characteristics based on the chemical properties of the metabolite and general pharmacokinetic principles.
Excretion Profiles of this compound in Preclinical Studies
While specific preclinical studies detailing the excretion of this compound are lacking, its detection in human urine provides definitive evidence of its excretion pathway. nih.gov In general, synthetic cannabinoid metabolites are eliminated from the body primarily through renal and fecal routes.
The hydroxylation of MAB-CHMINACA to form metabolite M1 is a phase I metabolic reaction. This metabolite can then undergo phase II metabolism, typically glucuronidation, to form a more water-soluble conjugate. nih.gov This glucuronide conjugate would then be readily excreted in the urine. The detection of this compound in urine suggests that it is a significant elimination product. nih.gov
Table 3: Summary of Excretion Information for this compound
| Excretion Route | Evidence | Form of Excreted Compound |
|---|---|---|
| Renal (Urine) | Detected in human urine samples. nih.gov | This compound and likely its glucuronide conjugate. |
Further research, including preclinical studies in animal models, is required to fully elucidate the excretion profile and clearance mechanisms of this compound.
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| MAB-CHMINACA | - |
| AB-CHMINACA | - |
| Cytochrome P450 | CYP |
Future Directions and Research Gaps for Mab Chminaca Metabolite M1
Development of Novel Analytical Techniques for MAB-CHMINACA Metabolite M1 Detection
The detection of MAB-CHMINACA is often reliant on identifying its metabolites, as the parent compound may be absent in urine specimens. nih.gov Currently, laboratory-based methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for the identification and quantification of this compound. nih.govresearchgate.net However, there is a pressing need for the development of more advanced and varied analytical techniques.
Future research should focus on creating highly sensitive methods capable of detecting lower concentrations of M1 in various biological matrices, including blood, urine, and hair. researchgate.netnii.ac.jp While current LC-MS/MS methods are robust, exploring techniques like high-resolution mass spectrometry (HRMS) could aid in the identification of novel, yet-to-be-characterized metabolites and distinguish M1 from the metabolic products of structurally similar synthetic cannabinoids. nih.govresearchgate.net
Furthermore, the development of rapid, cost-effective, and portable screening tools, such as immunoassays or electrochemical sensors, represents a significant research frontier. Such technologies could enable on-site or preliminary screening in clinical and forensic settings, though they would require subsequent laboratory confirmation. A major challenge is the production of specific antibodies and recognition elements for M1, which is essential for the development of these assays.
Table 1: Current and Future Analytical Techniques for this compound
| Technique | Current Application Status | Potential Future Advancements | Key Challenges |
|---|---|---|---|
| LC-MS/MS | Widely used for confirmation and quantification in urine and blood. nih.govnii.ac.jp | Increased sensitivity; development of methods for alternative matrices like oral fluid and hair. researchgate.net | Time-consuming; requires sophisticated equipment and trained personnel. |
| HRMS | Used in metabolism studies to identify metabolites. nih.gov | Broader implementation in routine forensic screening for untargeted analysis. | Data complexity; higher initial instrument cost. |
| Immunoassays | Limited to no specific commercial availability for M1. | Development of specific monoclonal antibodies for rapid screening tests (e.g., ELISA, lateral flow). | Cross-reactivity with other synthetic cannabinoid metabolites; high development cost. |
| Biosensors | Experimental/Research phase for other analytes. | Creation of electrochemical or optical sensors for real-time, portable detection. | Achieving high specificity and stability in complex biological samples. |
Investigation of Undiscovered Metabolic Pathways Relevant to MAB-CHMINACA M1 Formation
MAB-CHMINACA M1 has been identified as a 4-monohydroxycyclohexylmethyl metabolite, indicating that hydroxylation of the cyclohexyl ring is a primary metabolic step. nih.gov In vitro studies with human hepatocytes have confirmed that biotransformations predominantly occur on the cyclohexylmethyl tail of the parent molecule. nih.govwikipedia.org
Despite these findings, a comprehensive understanding of all metabolic pathways is still lacking. Future research should aim to:
Identify specific cytochrome P450 (CYP) isoenzymes responsible for the formation of M1. This would help predict potential drug-drug interactions and variability in metabolism among individuals.
Explore minor or alternative metabolic pathways. While hydroxylation is a major route, other reactions could lead to the formation of different metabolites or further transformation of M1 itself. Studies have also identified dihydroxyl metabolites, indicating multiple hydroxylation events can occur. nih.gov
Investigate Phase II metabolism. One study noted that after treatment with β-glucuronidase, there was no observed increase in M1 concentration, suggesting it is not a major substrate for glucuronidation. nih.gov However, the potential for other conjugation reactions, such as sulfation, should be systematically investigated.
Conduct in vivo studies to confirm the metabolic pathways observed in vitro and to understand the pharmacokinetic profile, including the rate of formation and elimination of M1. nih.gov
Strategic Implications of this compound Research for Forensic and Scientific Communities
Research into MAB-CHMINACA M1 has profound strategic implications. Because parent synthetic cannabinoids are often rapidly metabolized and may be undetectable in urine, metabolites like M1 serve as crucial biomarkers for confirming consumption. nih.gov
Key implications include:
Improved Forensic Toxicology: A thorough understanding of M1's detection window is essential for forensic toxicologists to accurately interpret analytical results. Stability studies of M1 in biological samples are also critical to ensure reliable quantification and avoid false-negative results. nii.ac.jp
Guidance for Reference Standard Manufacturers: Research that identifies and characterizes key metabolites like M1 directs analytical standard manufacturers to synthesize and provide the appropriate reference materials necessary for forensic and clinical laboratories to develop and validate their detection methods. nih.govresearchgate.net
Enhanced Clinical Diagnosis: In cases of suspected synthetic cannabinoid intoxication, the ability to detect M1 can confirm exposure to MAB-CHMINACA, aiding in clinical diagnosis and management, even when the parent drug is no longer present.
Informing Public Health and Policy: By establishing robust methods to detect MAB-CHMINACA use through its metabolites, authorities can better monitor the prevalence of this specific synthetic cannabinoid, track public health trends, and inform scheduling decisions. wikipedia.org
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation / Other Names |
|---|---|
| MAB-CHMINACA | ADB-CHMINACA |
| This compound | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide |
Q & A
Q. What analytical techniques are recommended for identifying and quantifying MAB-CHMINACA metabolites like M7 in biological samples?
Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is the gold standard, enabling precise detection of phase I metabolites (e.g., hydroxylation at the cyclohexylmethyl group) and isomer differentiation . For structural elucidation, tandem MS/MS and metabolite prediction software (e.g., Nexus or MassHunter) are critical for assigning accurate molecular formulas and fragment patterns . Cross-validation with synthesized reference standards (≥98% purity) is essential to confirm metabolite identity and resolve isomeric ambiguities .
Q. What are the major metabolic pathways of MAB-CHMINACA leading to its primary metabolites?
Human hepatocyte studies reveal that MAB-CHMINACA undergoes extensive phase I metabolism, with hydroxylation at the cyclohexylmethyl tail (e.g., M7) as the dominant pathway, followed by oxidation at the tert-butyl chain . These transformations are catalyzed by cytochrome P450 enzymes, producing ten major metabolites, of which A9 (hydroxycyclohexylmethyl) and A4 (4"-hydroxycyclohexyl) are key biomarkers for forensic confirmation .
Advanced Research Questions
Q. How should researchers design in vitro experiments to study MAB-CHMINACA metabolism and metabolite kinetics?
- Hepatocyte Incubations : Use cryopreserved human hepatocytes incubated with 10 μmol/L MAB-CHMINACA for 3 hours to mimic physiological metabolism .
- Controls : Include negative controls (no substrate) and reference standards (e.g., M7) to distinguish endogenous compounds from metabolites .
- Time-Course Analysis : Monitor metabolite formation at intervals (e.g., 0–24 hours) to assess enzymatic saturation and stability .
Q. How can researchers resolve discrepancies in metabolite identification across studies?
Discrepancies often arise from isomer misassignment or variable enzymatic activity. To mitigate:
- Use high-resolution orbitrap MS (<10 ppm mass accuracy) to distinguish isobaric metabolites .
- Validate findings with orthogonal techniques (e.g., NMR for structural confirmation) .
- Cross-reference data with repositories like the Metabolomics Workbench to compare fragmentation patterns and retention times across platforms .
Q. What strategies are effective for integrating metabolomics data with transcriptomic/proteomic datasets to study MAB-CHMINACA toxicity?
- Multi-Omics Workflows : Combine LC-HRMS metabolomics with RNA-seq/proteomics to map metabolic disruptions to specific pathways (e.g., lipid peroxidation or oxidative stress) .
- Pathway Enrichment Tools : Use platforms like mzCloud or MetaboAnalyst to link metabolites to enzymatic activity and gene expression .
- In Vivo Correlation : Validate in vitro findings with postmortem tissue distribution data (e.g., liver vs. blood concentrations) .
Q. What are the challenges in detecting M7 in postmortem samples, and how can they be addressed?
- Matrix Effects : Co-eluting lipids/proteins in tissues like liver can suppress ionization. Use solid-phase extraction (SPE) or dilute-and-shoot protocols to reduce interference .
- Sensitivity : M7 concentrations in decomposed samples may fall below detection limits. Employ microextraction techniques (e.g., µSPE) to pre-concentrate analytes .
- Stability : Validate storage conditions (-20°C, dark) to prevent metabolite degradation .
Methodological Recommendations
Q. What metabolite targets are most reliable for confirming MAB-CHMINACA exposure in clinical/forensic cases?
The metabolites A9 , A4 , and M7 are optimal targets due to their abundance and persistence in hepatocyte incubations and postmortem samples . For legal defensibility, laboratories should acquire reference standards (e.g., Cayman Chemical’s M7, CAS 2748161-96-6) and validate assays per ISO/IEC 17025 guidelines .
Q. What are the best practices for synthesizing and characterizing novel MAB-CHMINACA metabolites?
- Synthesis : Use hydrolytic/oxidative reactions to mimic metabolic pathways, ensuring stereochemical accuracy .
- Characterization : Validate purity via nuclear magnetic resonance (NMR) and HRMS, with spectral data deposited in public repositories (e.g., Metabolomics Workbench) .
- Documentation : Provide IUPAC names, SMILES strings, and InChI identifiers to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
